molecular formula C8H11N B6283254 1-ethyl-3-methylidenecyclobutane-1-carbonitrile CAS No. 2763750-96-3

1-ethyl-3-methylidenecyclobutane-1-carbonitrile

Cat. No.: B6283254
CAS No.: 2763750-96-3
M. Wt: 121.2
InChI Key:
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Description

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure characterized by a cyclobutane ring substituted with an ethyl group, a methylene group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylcyclobutanone with a suitable nitrile source under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic attack. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

  • 1-Methyl-3-methylidenecyclobutane-1-carbonitrile
  • 3-Methylenecyclobutanecarbonitrile

Comparison: 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

2763750-96-3

Molecular Formula

C8H11N

Molecular Weight

121.2

Purity

95

Origin of Product

United States

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